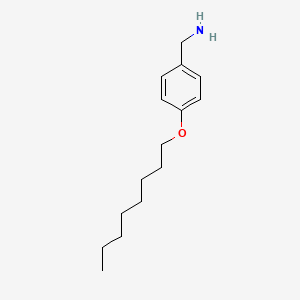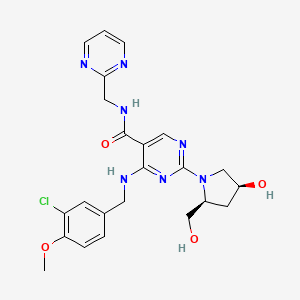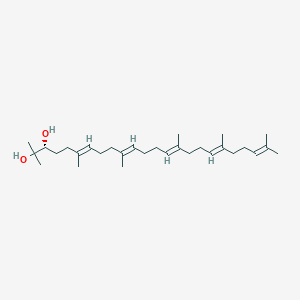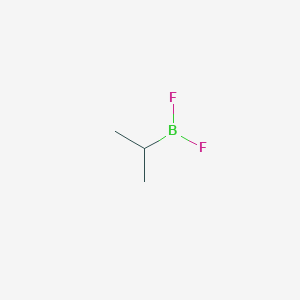
Isopropyldifluoroborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyldifluoroborane is an organoboron compound with the chemical formula C₃H₇BF₂. It is a derivative of borane, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyldifluoroborane can be synthesized through several methods. One common method involves the reaction of isopropylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while maintaining high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyldifluoroborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isopropylboronic acid and difluoroboric acid.
Reduction: Reduction reactions can convert this compound back to isopropylborane.
Substitution: The fluorine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Isopropylboronic acid and difluoroboric acid.
Reduction: Isopropylborane.
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Isopropyldifluoroborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mecanismo De Acción
The mechanism by which isopropyldifluoroborane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl groups and amines, through coordinate covalent bonds. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methylboronic acid: Similar in structure but with a methyl group instead of an isopropyl group.
Phenylboronic acid: Contains a phenyl group instead of an isopropyl group.
Triethylborane: Contains three ethyl groups instead of an isopropyl group and fluorine atoms.
Uniqueness
Isopropyldifluoroborane is unique due to the presence of both fluorine atoms and an isopropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
3857-03-2 |
|---|---|
Fórmula molecular |
C3H7BF2 |
Peso molecular |
91.90 g/mol |
Nombre IUPAC |
difluoro(propan-2-yl)borane |
InChI |
InChI=1S/C3H7BF2/c1-3(2)4(5)6/h3H,1-2H3 |
Clave InChI |
ZNGYGWBCHYGGRA-UHFFFAOYSA-N |
SMILES canónico |
B(C(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
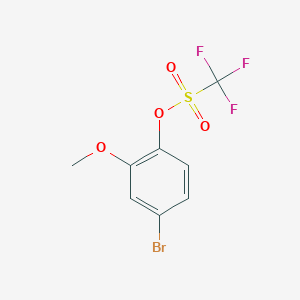
![2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)

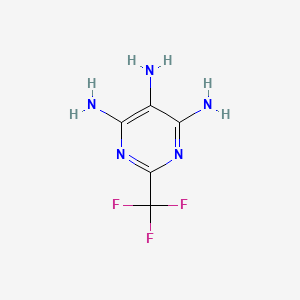
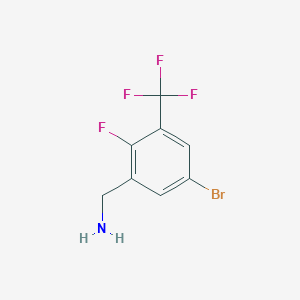

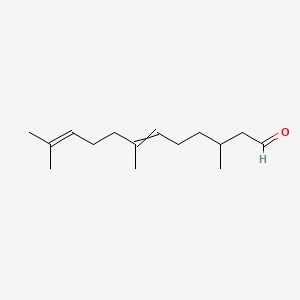

![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
